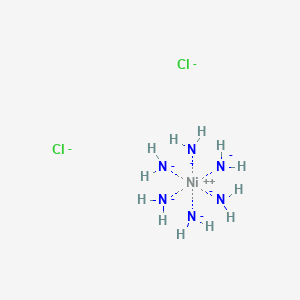

Azanide;nickel(2+);dichloride

Description

Fundamental Principles of Nickel(II) Coordination

The coordination chemistry of nickel(II) is a vast and well-studied field, primarily dictated by its d⁸ electron configuration. usc.edu A nickel atom has the electron configuration [Ar] 3d⁸ 4s², and upon losing two electrons to form the Ni²⁺ ion, it adopts the configuration [Ar] 3d⁸. usc.eduvaia.comacenet.eduyoutube.com This d⁸ configuration does not enforce a single, rigid coordination geometry, allowing Ni(II) to exhibit remarkable structural flexibility. The most common coordination numbers for Ni(II) are four, five, and six, leading to a variety of geometries, with octahedral and square planar being particularly prevalent. usc.educhristuniversity.in

In aqueous solutions, nickel(II) typically exists as the green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which has an octahedral geometry. docbrown.info The specific geometry adopted by a nickel(II) complex is a subtle interplay of factors including the nature of the ligands (their size, charge, and electronic properties), steric hindrance, and reaction conditions. rsc.orgmdpi.com For instance, strong-field ligands often lead to square-planar complexes, while weaker-field ligands or bulky ligands tend to favor octahedral or tetrahedral geometries. docbrown.inforesearchgate.net This variety in coordination environments is central to the diverse applications of nickel(II) complexes in areas such as catalysis and materials science. rsc.org

Structural and Electronic Characteristics of Azanide (B107984) Ligands

The azanide ligand, NH₂⁻, is the conjugate base of ammonia (B1221849) and is systematically known as an amide or azanide. wikipedia.org As a ligand, it is a strong σ-donor due to the localized lone pair of electrons on the nitrogen atom. This characteristic allows it to form stable bonds with metal centers. In coordination complexes, the azanide ligand can stabilize metal ions in various oxidation states, influencing the electronic properties and subsequent reactivity of the complex.

Classification and Reactivity of Amide Ligands in Nickel(II) Complexes

Amide ligands (or amido ligands) are a broad class of compounds with the general formula R₂N⁻. wikipedia.org They are classified based on the number of organic substituents on the nitrogen atom (primary RNH⁻, secondary R₂N⁻) and their coordination mode. They can act as terminal ligands, bonding to a single metal center, or as bridging ligands, connecting two or more metal centers. wikipedia.org

In nickel(II) chemistry, amide ligands are pivotal due to their reactivity. Nickel(II) amide complexes are often synthesized via metathesis reactions between a nickel(II) halide and an alkali metal amide. acs.org These complexes serve as important intermediates and catalysts in a variety of organic transformations. For example, nickel catalysis is effectively used to activate the highly stable C–N bond in amides for cross-coupling reactions, such as Suzuki–Miyaura couplings, esterifications, and transamidations. acs.orgresearchgate.netscispace.com

The reactivity of nickel(II) amide complexes is often linked to the basicity of the amide ligand. shu.ac.uk They can participate in reactions such as protonolysis and are key in catalytic cycles that may involve oxidative addition or reductive elimination steps at the nickel center. rsc.org The electronic and steric properties of the substituents on the amide nitrogen can be tuned to modulate the reactivity and stability of the resulting nickel complex. rsc.org

Table 1: Reactivity of Nickel(II) Amide Complexes in Catalysis

| Catalytic Reaction | Role of Nickel(II) Amide Complex | Example Substrates | Ref. |

| Amide C–N Bond Activation | Serves as a key intermediate in the catalytic cycle for cross-coupling. | N-alkyl,Boc amides and organozinc reagents. | scispace.com |

| C–H/N–H Annulation | A cyclometalated nickel complex is generated via C-H bond cleavage. | Aromatic amides and alkynes. | rsc.org |

| Oxidation of Alkanes | A transient nickel-oxygen species formed from a Ni(II)-amidate complex acts as the oxidant. | Cyclohexane oxidized to cyclohexanol (B46403) and cyclohexanone (B45756). | shu.ac.uk |

| Hydrogen Evolution Reaction (HER) | Square planar Ni(II) complexes act as electrocatalysts for reducing protons. | Acetic acid, trifluoroacetic acid. | rsc.org |

Significance of Chloride Coordination in Nickel(II) Chemistry

The chloride ion (Cl⁻) is a versatile ligand in nickel(II) coordination chemistry. As a relatively weak-field, anionic ligand, its presence significantly influences the geometry, stability, and reactivity of nickel complexes. researchgate.net In aqueous solution, the addition of chloride ions to the hexaaquanickel(II) ion can lead to the stepwise formation of various chloro-aqua complexes, such as [Ni(H₂O)₅Cl]⁺. wikipedia.org

At high chloride concentrations, the formation of the tetrachloronickelate(II) ion, [NiCl₄]²⁻, is observed. docbrown.infovedantu.com This complex is typically tetrahedral and has a characteristic blue color, in contrast to the green color of octahedral nickel(II) complexes. wikipedia.org The formation and geometry of [NiCl₄]²⁻ are dependent on factors like temperature and the nature of the counter-ion. researchgate.netrsc.org

Chloride ligands can also act as bridging ligands, connecting two nickel(II) centers to form dinuclear or polynuclear complexes. researchgate.netmdpi.com These chloride-bridged structures can exhibit interesting magnetic properties, such as ferromagnetic exchange interactions between the nickel ions. researchgate.net The presence of chloride ligands in a nickel complex can also impact its catalytic activity. For instance, in some catalytic systems, coordinating chloride anions can lead to less active catalysts compared to those with non-coordinating counterions like perchlorate (B79767).

Table 2: Properties of Selected Nickel(II) Chloride Complexes

| Complex | Geometry | Coordination Number | Key Features | Ref. |

| [Ni(H₂O)₆]²⁺ | Octahedral | 6 | Standard aqua ion in aqueous solution. | docbrown.info |

| [NiCl₄]²⁻ | Tetrahedral | 4 | Forms in high Cl⁻ concentrations; thermochromic salts. | wikipedia.org |

| [NiCl₂(Hhp)₄] (Hhp = Pyridin-2-one) | Octahedral | 6 | Mononuclear complex with trans-chloride ligands. | mdpi.com |

| [{Ni(ATsc)(MeOH)}₂(μ-Cl)₂]²⁺ | Distorted Octahedral | 6 | Dinuclear complex with two bridging chloride ligands. | researchgate.net |

Overview of Current Research Trajectories for Azanide;nickel(2+);dichloride and Related Systems

Current research on nickel complexes featuring amide and chloride ligands is vibrant and multifaceted, with a strong emphasis on catalysis. The development of nickel-catalyzed reactions that activate traditionally inert bonds, such as the C-N bond in amides, is a major focus. acs.orgresearchgate.net These methods provide novel synthetic routes for preparing ketones, esters, and other amides, often with higher efficiency and using a less expensive, earth-abundant metal compared to palladium. scispace.comrsc.org

Another significant area of research is the development of nickel complexes for electrocatalysis, particularly for the hydrogen evolution reaction (HER). rsc.org Square-planar nickel(II) complexes with amide-containing ligands have shown promise as efficient catalysts for producing hydrogen from acidic solutions. rsc.org

Furthermore, the structural diversity of these complexes continues to be an area of active investigation. Researchers are exploring how the interplay between different amide and ancillary ligands (like chloride) dictates the formation of mononuclear, dinuclear, or polynuclear structures. researchgate.netmdpi.com This structural control is crucial for tuning the electronic and magnetic properties of the resulting materials, with potential applications in molecular magnetism and functional materials. mdpi.comresearchgate.net The synthesis of novel pyrazole (B372694) amide nickel(II) complexes and their evaluation for biological applications also represents an emerging research direction. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

Cl2H12N6Ni-6 |

|---|---|

Molecular Weight |

225.73 g/mol |

IUPAC Name |

azanide;nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.6H2N.Ni/h2*1H;6*1H2;/q;;6*-1;+2/p-2 |

InChI Key |

BIEZRXKGIAXJCM-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Azanide;nickel 2+ ;dichloride and Analogous Nickel Ii Complexes

Direct Synthesis Approaches from Nickel(II) Precursors

The most straightforward methods for synthesizing nickel(II) amide complexes involve the use of readily available nickel(II) precursors, such as nickel(II) chloride or nickel(II) iodide. These approaches typically rely on fundamental reaction types like salt metathesis and ligand substitution.

Salt Metathesis Reactions for Nickel(II) Azanide (B107984) Species

Salt metathesis, or double displacement, is a common and effective strategy for forming nickel-amide bonds. wikipedia.org This reaction involves the exchange of ions between two soluble salts, often resulting in the formation of a desired, less soluble product. In the context of nickel(II) azanide synthesis, a nickel(II) halide is typically reacted with an alkali metal salt of an amide.

A prominent example involves the reaction of a nickel(II) halide with an alkali metal silylamide, such as potassium bis(trimethylsilyl)amide (K{N(SiMe₃)₂}). Studies on the reaction between NiI₂ and K{N(SiMe₃)₂} have shown the formation of both Ni(II) and Ni(I) amide complexes, highlighting that the alkali metal amide can also act as a reducing agent. nih.gov The reaction with NiCl₂(DME) (where DME is 1,2-dimethoxyethane) as the nickel source also yields new nickel amide derivatives. nih.gov While the structure of the simple, unsolvated Ni{N(SiMe₃)₂}₂ has remained elusive, its THF-solvated adduct, Ni{N(SiMe₃)₂}₂(THF), is known. nih.gov

The general principle for a simple azanide can be represented as: NiCl₂ + 2MNR₂ → [Ni(NR₂)₂] + 2MCl (where M = alkali metal; R = H, alkyl, silyl, etc.)

Salt metathesis is also employed to modify existing nickel complexes. For instance, a nickel(II) chloro complex can undergo salt metathesis to replace the chloride with other ligands, demonstrating the versatility of this reaction pathway in generating diverse nickel coordination compounds. nih.gov

Ligand Exchange and Substitution Pathways in Dichloride Systems

Ligand exchange or substitution reactions are fundamental processes in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org For nickel(II) dichloride systems, this typically involves the substitution of weakly coordinated ligands, such as water in hexaaquanickel(II) chloride, [Ni(H₂O)₆]Cl₂, or other neutral ligands like pyridine (B92270).

The reaction of dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], with trimethylsilylmethylmagnesium chloride provides an example of a ligand substitution pathway to form a new nickel complex. rsc.org In aqueous solutions, the [Ni(H₂O)₆]²⁺ ion can undergo substitution when other ligands are introduced. The addition of ammonia (B1221849), for example, leads to the sequential replacement of water molecules to form various ammine complexes, culminating in [Ni(NH₃)₆]²⁺. docbrown.info This demonstrates that Ni-N bonds can be readily formed by displacing water from the nickel coordination sphere.

Similarly, amide ligands can substitute for chloride or other groups on a nickel(II) center. In nickel-catalyzed cross-coupling reactions, N-acyl imides have been shown to undergo oxidative addition at a nickel center, leading to the formation of Ni(II) acyl intermediates, which is a form of ligand substitution central to the catalytic cycle. chemrxiv.org The efficiency of these substitution reactions can be influenced by factors such as the concentration of the incoming ligand and the nature of the solvent. chemguide.co.uk

Self-Assembly Techniques for Nickel(II) Amide Complexes

Self-assembly is a process where molecules spontaneously organize into well-defined, stable structures. In coordination chemistry, this is often directed by the specific coordination preferences of a metal ion. Nickel(II) ions are effective templates for directing the assembly of ligands containing amide functionalities into complex, often macrocyclic, superstructures.

One notable example is the Ni(II)-mediated self-assembly of an artificial β-dipeptide. The dipeptide ligand possesses two tridentate binding sites, each incorporating an amide carbonyl group. In the presence of Ni(II) ions, four of these dipeptide molecules circularly arrange in a head-to-tail fashion to form a large, macrocyclic tetranuclear Ni(II) complex. acs.org This process demonstrates how the defined coordination geometry of nickel(II) can be used to construct intricate architectures from relatively simple building blocks containing amide groups. acs.org

Solvent can also play a crucial role in the self-assembly process. A mononuclear Ni(II)-azide complex, for instance, was observed to self-assemble in DMF into a tetranuclear complex. nih.gov While this example involves an azide (B81097) rather than an amide, it illustrates the principle of solvent-driven assembly in nickel chemistry. Furthermore, various cationic Ni(II) coordination compounds have been used as templates to direct the self-assembly of oxidoborates from boric acid, resulting in a wide range of ionic compounds with extensive hydrogen-bonding networks. mdpi.com

Rational Design and Synthesis of Polydentate Azanide/Amide Ligands

To achieve greater control over the structure and reactivity of nickel(II) complexes, chemists often design and synthesize polydentate ligands. These ligands contain multiple donor atoms that can bind to the metal center, leading to more stable and well-defined coordination geometries. Incorporating amide groups into these ligand frameworks allows for fine-tuning of the electronic and steric properties of the resulting nickel complexes.

Bis-Amide and Diamide (B1670390) Ligand Architectures

Ligands featuring two amide donor groups (bis-amide or diamide ligands) are particularly effective in creating stable nickel(II) complexes. These ligands can be designed to be part of an acyclic or macrocyclic framework and can offer varying levels of denticity.

A key example is the use of the tridentate bis-amide ligand 2,6-bis[N-(phenyl)carbamoyl]pyridine (H₂L). Upon deprotonation, this ligand coordinates to a Ni(II) center to form the complex [Et₄N]₂[NiIIL₂]. acs.org In this structure, two of these tridentate ligands bind to the nickel ion, creating a distorted octahedral NiN₆ coordination sphere. acs.org The synthesis of acyclic and cyclic diamide ligands incorporating 2,2'-bipyridine (B1663995) subunits has also been reported, which form 1:1 complexes with nickel(II) ions. mdpi.com

Another class involves bis-chelate oxime-amide ligands, which yield neutral, planar Ni(II) complexes. nih.gov The synthesis of these complexes demonstrates how the specific architecture of the bis-amide ligand dictates the final geometry of the metal complex. nih.gov

Table 1: Examples of Nickel(II) Complexes with Bis-Amide/Diamide Ligands

| Ligand Type | Nickel Precursor | Resulting Complex | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyridine bis-amide (H₂L) | Not specified | [Et₄N]₂[NiIIL₂] | Two tridentate ligands form a NiN₆ coordination sphere | acs.org |

| Bis-chelate oxime-amide | Ni(II) salt | Neutral planar Ni(II) complex | Square-planar arrangement of donor atoms | nih.gov |

| Acyclic/Cyclic diamide with bipyridine | Ni(II) salt | 1:1 Ni(II) complex | Ligand wraps around the metal center | mdpi.com |

N-Heterocyclic Carbene/Amide Hybrid Ligands

N-heterocyclic carbenes (NHCs) are a class of ligands known for their strong σ-donating properties, which lead to the formation of highly stable metal complexes. ugent.be The rational design of hybrid ligands that combine a strong NHC donor with one or more amide donors creates a unique coordination environment for metal ions like nickel(II). This combination can enforce specific geometries and electronic properties.

The synthesis of a nickel(II) complex with a tetradentate bis(imidazole-2-ylidene) ligand bearing two appended amide groups has been successfully demonstrated. znaturforsch.com The starting material, a methylene-bridged bis(imidazolium) salt with amide side arms, is deprotonated in the presence of a nickel(II) source. The resulting complex, [NiL1], features a square-planar nickel(II) center coordinated by two NHC donors and two deprotonated amide donors. znaturforsch.com The combination of these very strong σ-donating groups enforces a low-spin electronic configuration for the nickel(II) ion. znaturforsch.com

The general synthetic approach for such complexes often involves reacting the appropriate imidazolium (B1220033) salt with a basic nickel(II) precursor, allowing for the simultaneous deprotonation of both the imidazolium C-H and amide N-H protons to form the chelate complex. ugent.beznaturforsch.com

Table 2: Synthesis of a Nickel(II) NHC/Amide Hybrid Complex

| Ligand Precursor | Nickel(II) Source | Base/Method | Resulting Complex | Coordination Geometry | Reference |

|---|

Tripodal Amine and Oxazoline-Donor Ligands Incorporating Amide Moieties

The synthesis of nickel(II) complexes featuring tripodal amine and oxazoline-donor ligands that include amide functionalities is a significant area of research in coordination chemistry. These ligands are of interest due to their ability to create specific coordination geometries around the nickel(II) center, which can influence the complex's catalytic activity and electronic properties.

Tripodal ligands, by their very nature, offer a pre-organized structure for metal chelation. When these ligands also contain amide groups, they introduce additional coordination sites and the potential for hydrogen bonding interactions, which can stabilize the resulting complex. The synthesis of such complexes often involves the reaction of a nickel(II) salt with a pre-synthesized tripodal ligand containing amide moieties.

A notable example involves the synthesis of nickel(II) complexes with tris(oxazolinylmethyl)amine (TOAR) ligands. rsc.org These ligands are tripodal and feature oxazoline (B21484) rings, which are cyclic imino esters and can be considered as related to amide functionalities. The synthesis of the nickel(II) complexes is typically achieved by reacting a nickel(II) salt, such as nickel(II) acetate, with the TOAR ligand in a suitable solvent. rsc.org The substituent (R) on the oxazoline ring can be varied to tune the steric and electronic properties of the resulting complex. rsc.org

The coordination environment of the nickel(II) ion in these complexes is highly dependent on the nature of the tripodal ligand and the counter-anion from the nickel salt. For instance, X-ray crystallographic studies of nickel(II) complexes with a tris{[2-(2-aminophenyl)-thio]ethyl}amine ligand revealed that the nickel atom is bound to two sulfur and two nitrogen atoms from two arms of the tripod in the equatorial plane, with the bridgehead nitrogen and an oxygen from a perchlorate (B79767) anion occupying the axial positions. rsc.org In another case with a different tripodal amine ligand, all three arms of the ligand coordinated to the Ni(II) center, resulting in a distorted-octahedral geometry. rsc.org

The following table summarizes the synthesis of a nickel(II) complex with a tripodal oxazoline-donor ligand:

| Ligand | Nickel(II) Salt | Product | Key Findings | Reference |

| Tris(oxazolinylmethyl)amine (TOAMe2) | Nickel(II) acetate | [Ni(TOAMe2)(OAc)]+ | The complex acts as an efficient catalyst precursor for alkane oxidation. The oxazoline donors' strong σ-electron donating ability enhances catalytic activity. | rsc.org |

Schiff Base Derivatives with Amide Linkages

Schiff base ligands derived from the condensation of an amine and a carbonyl compound are exceptionally versatile in coordination chemistry. fzu.czresearchgate.net When these ligands incorporate amide linkages, they offer multiple donor sites (N, O) and can form stable complexes with transition metals like nickel(II). The synthesis of nickel(II) complexes with such ligands is generally straightforward.

A common synthetic route involves the reaction of a nickel(II) salt with a pre-formed Schiff base ligand containing an amide group. scirp.org For example, a tridentate Schiff base ligand, (E)-2-(4-dimethylbenzydimino)glycylglycine (glygly-DAB), was synthesized from the condensation of 4-dimethylaminobenzaldehyde and glycylglycine. scirp.org The subsequent reaction of this ligand with a nickel(II) salt in a suitable solvent under reflux yields the corresponding nickel(II) complex. scirp.org In this specific case, the Schiff base ligand coordinates to the nickel(II) ion through the azomethine nitrogen, the deprotonated peptide nitrogen, and a carboxylate oxygen. scirp.org

The synthesis of these complexes can also be achieved through a one-pot reaction where the Schiff base is formed in situ in the presence of the nickel(II) ion. This method can sometimes lead to different complex geometries or even different ligand structures compared to the reaction with a pre-synthesized ligand. semanticscholar.orgnih.gov

The following table presents an example of the synthesis of a nickel(II) complex with a Schiff base ligand containing an amide linkage:

| Ligand | Nickel(II) Salt | Solvent | Product | Coordination | Reference |

| (E)-2-(4-dimethylbenzydimino)glycylglycine (glygly-DAB) | NiCl2·6H2O | Ethanol (B145695) | [Ni(glygly-DAB)(H2O)] | Tridentate (azomethine N, peptide N, carboxyl O) | scirp.org |

Influence of Reaction Conditions on Product Formation and Selectivity

The formation and selectivity of nickel(II) azanide and related complexes are highly sensitive to the reaction conditions. Key parameters that exert significant influence include the choice of solvent and the stoichiometry of the reactants.

Solvent Effects in Nickel(II) Azanide Complex Formation

The solvent plays a multifaceted role in the synthesis of nickel(II) complexes. It not only dissolves the reactants but can also coordinate to the metal center, influence the reaction equilibrium, and affect the crystallization of the final product. researchgate.netpageplace.de

In the formation of nickel(II) complexes, the solvent can compete with the primary ligand for coordination sites on the nickel(II) ion. rsc.org For instance, in a coordinating solvent like acetonitrile (B52724), a weakly bound ligand such as perchlorate might be displaced by a solvent molecule. rsc.org This can lead to the formation of solvated complexes, which may have different properties and reactivity compared to the unsolvated species.

The nature of the solvent can dramatically alter the structure of the resulting nickel(II) complex. A study on the reaction of a bis-thiosemicarbazone ligand with a nickel(II) salt demonstrated that using ethanol as the solvent led to the formation of a mononuclear complex with a doubly deprotonated ligand. semanticscholar.orgnih.gov In contrast, when methanol (B129727) was used as the reaction medium, a different mononuclear complex was isolated where the ligand had undergone a chemical transformation (acetalization) in situ. semanticscholar.orgnih.gov This highlights the solvent's ability to not only act as a medium but also as a reactant.

The following table summarizes the effect of solvent on the formation of nickel(II) complexes:

| Ligand | Nickel(II) Salt | Solvent | Product | Observation | Reference |

| Bis-thiosemicarbazone | Ni(CH3COO)2·2H2O | Ethanol | [NiLI] | Formation of a mononuclear complex with the original ligand. | semanticscholar.orgnih.gov |

| Bis-thiosemicarbazone | Ni(CH3COO)2·2H2O | Methanol | [Ni(LII)2] | In situ formation of a new ligand (LII) and a different complex. | semanticscholar.orgnih.gov |

Stoichiometric Control and Molar Ratios

The molar ratio of the reactants, specifically the ligand-to-metal ratio, is a critical factor in determining the structure and composition of the resulting nickel(II) complex. By carefully controlling the stoichiometry, it is possible to direct the synthesis towards a desired product.

For instance, in the synthesis of nickel(II) complexes with Schiff base ligands, a 1:1 molar ratio of ligand to metal often results in a mononuclear complex where one ligand molecule is coordinated to one nickel(II) ion. scispace.com However, using a 2:1 ligand-to-metal ratio can lead to the formation of a bis-ligand complex, where two ligand molecules coordinate to the nickel(II) center, typically resulting in an octahedral geometry. researchgate.net

In some cases, the reaction stoichiometry can be used to selectively synthesize complexes with unsymmetrical ligands. For example, the reaction of a 2:2:1 molar ratio of two different aldehydes and a nickel(II) salt with two equivalents of hydrazine (B178648) monohydrate led to the high-yield formation of a Ni(II) complex with two unsymmetrical azine-based ligands. mdpi.com This demonstrates that precise stoichiometric control can prevent the formation of symmetrical side products and favor the desired unsymmetrical complex.

The following table illustrates the influence of molar ratios on the products of nickel(II) complexation reactions:

| Reactants | Molar Ratio (Ligand:Metal) | Product | Geometry | Reference |

| 2-methoxy-4-[(4-nitrophenyl)iminomethyl]phenol, NiCl2·6H2O | 2:1 | [Ni(C14H12N2O4)2(H2O)2]Cl2 | Octahedral | researchgate.net |

| Isatin-derived Schiff base, Ni(acac)2 | 1:1 | ML2 type complex | Not specified | scispace.com |

Structural Characterization and Coordination Environment of Nickel Ii Azanide/amide Dichloride Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a powerful tool for probing the electronic and geometric structures of nickel(II) amide dichloride complexes. Each technique offers a unique window into the ligand-metal interactions and the behavior of the complex in different states.

Vibrational Spectroscopy (FT-IR) for Ligand-Metal Coordination Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the coordination of the amide ligand to the nickel(II) center. The binding of the amide group to the metal ion induces significant shifts in the characteristic vibrational frequencies of the ligand.

A key indicator of coordination is the shift in the ν(C=O) (Amide I band) or N-H stretching and bending vibrations. For instance, in complexes formed with ligands containing an amide moiety, the amide's ν(C=O) vibration often shifts to a lower frequency (redshift) upon coordination to the nickel(II) center. inorgchemres.org This shift, typically in the range of 10-15 cm⁻¹, is indicative of the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O bond. inorgchemres.org Similarly, changes in the position and intensity of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region) and NH₂ bending vibrations (around 1600 cm⁻¹) confirm the involvement of the amide nitrogen in coordination. inorgchemres.org

Furthermore, the far-IR region can reveal direct evidence of ligand-metal bond formation through the appearance of new, low-frequency bands corresponding to Ni-N and Ni-Cl stretching modes. These bands are typically weaker and require careful analysis but provide definitive proof of the coordination environment.

Table 1: Representative FT-IR Data for a Nickel(II) Amide Complex This table illustrates typical shifts observed upon complexation.

| Vibrational Mode | Free Ligand (cm⁻¹) | Nickel(II) Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Reference |

|---|---|---|---|---|

| ν(N-H) stretch | ~3450 | ~3450 (minor shift) | ~0 | inorgchemres.org |

| ν(C=O) Amide I | ~1667 | ~1657 | -10 | inorgchemres.org |

| δ(NH₂) bend | ~1609 | ~1609 (minor shift) | ~0 | inorgchemres.org |

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic States

Electronic absorption spectroscopy, or UV-Vis, provides critical information about the coordination geometry and electronic state of the nickel(II) ion. Nickel(II) is a d⁸ transition metal, and its complexes can adopt various geometries, most commonly octahedral, tetrahedral, or square planar, each with a distinct spectral signature. chemistryjournals.net

For high-spin octahedral Ni(II) complexes, which are typically pale green, three spin-allowed but Laporte-forbidden d-d transitions are expected. nih.govresearchgate.net These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The lowest energy band (³A₂g → ³T₂g) directly corresponds to the ligand field splitting energy, 10Dq. acs.org Tetrahedral complexes often exhibit more intense bands at lower energies compared to their octahedral counterparts due to the lack of an inversion center. sci-hub.se Square-planar Ni(II) complexes are typically diamagnetic and show strong colors (often red, yellow, or brown) with characteristic d-d transitions at higher energy. sci-hub.se

The positions and intensities (molar absorptivity, ε) of these bands are sensitive to the nature of the ligands. The combination of amide and chloride ligands will produce a specific ligand field strength that is reflected in the UV-Vis spectrum. sci-hub.se

Table 2: Typical d-d Transitions for High-Spin Octahedral Nickel(II) Complexes

| Transition | Typical Energy Range (cm⁻¹) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| ³A₂g → ³T₂g | 7,000 - 13,000 | 1 - 10 | chemistryjournals.netnih.gov |

| ³A₂g → ³T₁g(F) | 11,000 - 20,000 | 2 - 20 | chemistryjournals.netnih.gov |

| ³A₂g → ³T₁g(P) | 21,000 - 30,000 | 5 - 50 | chemistryjournals.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Integrity and Solution Behavior

NMR spectroscopy is a powerful technique for confirming the integrity of the organic amide ligand upon complexation and for studying the structure and dynamics of the complex in solution. redalyc.org The nature of the NMR spectrum is highly dependent on the magnetic properties of the Ni(II) center.

Diamagnetic Complexes : If the ligands (e.g., strong-field amides) enforce a square-planar geometry, the resulting Ni(II) complex will be diamagnetic (S=0). In this case, sharp NMR signals are observed, and coordination is confirmed by changes in the chemical shifts (δ) of the ligand's protons and carbons compared to the free ligand. rsc.orgmdpi.com Two-dimensional NMR techniques like COSY and NOESY can be used to fully assign the structure in solution. rsc.orgmdpi.com

Paramagnetic Complexes : Octahedral and tetrahedral Ni(II) complexes are paramagnetic with a high-spin (S=1) ground state. The unpaired electrons on the metal cause large hyperfine shifts in the NMR signals of nearby ligand nuclei and significant line broadening due to rapid nuclear relaxation. acs.orgd-nb.info While this complicates the spectra, it also provides structural information. The magnitude and direction of the paramagnetic shift are sensitive to the distance and angle between the nucleus and the metal center. Complete assignment of these hyperfine-shifted resonances can be facilitated by 2D NMR methods. marquette.edu

Table 3: Illustrative ¹H NMR Data for a Diamagnetic Nickel(II) Amide Complex This table shows hypothetical chemical shift changes upon coordination in a diamagnetic system.

| Proton Environment | Free Ligand (δ, ppm) | Diamagnetic Ni(II) Complex (δ, ppm) | Coordination Induced Shift (Δδ, ppm) | Reference |

|---|---|---|---|---|

| N-H (Amide) | ~8.0 | Deprotonated or shifted significantly | > 1.0 | mdpi.comoup.com |

| α-CH₂ | ~3.5 | ~3.8 | +0.3 | oup.com |

| Aromatic-H (ortho) | ~7.6 | ~7.9 | +0.3 | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel(II) Species

EPR spectroscopy is a direct probe of the electronic environment of paramagnetic species. High-spin nickel(II) is a non-Kramers ion (S=1), which presents challenges for conventional X-band (~9.5 GHz) EPR. nih.govrsc.org Due to large zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels in the absence of a magnetic field, the energy gap between levels can be larger than the microwave energy of the spectrometer, rendering the complex "EPR-silent". rsc.org

However, in cases of significant structural distortion or when using high-frequency and high-field EPR (HFEPR), resonances can be observed. acs.orgnih.gov Analysis of the spectra allows for the determination of the g-values and the ZFS parameters, D (axial) and E (rhombic). These parameters are exquisitely sensitive to the symmetry and nature of the coordination sphere. For instance, pseudotetrahedral complexes of the type NiL₂X₂ (where X can be a halide) have been successfully studied using HFEPR, yielding precise ZFS parameters that correlate with their known molecular structures. acs.orgnih.gov

Table 4: Representative HFEPR Parameters for Pseudotetrahedral Ni(II) Complexes

| Complex | D (cm⁻¹) | |E| (cm⁻¹) | g-values | Reference |

|---|---|---|---|---|

| Ni(PPh₃)₂Cl₂ | +13.20 | 1.85 | g_iso ≈ 2.20 | acs.orgnih.gov |

| Ni(PPh₃)₂Br₂ | ±4.5 | 1.5 | g_x=g_y=2.2, g_z=2.0 | acs.orgnih.gov |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

XAS is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure around the absorbing atom (in this case, nickel). It is particularly valuable for amorphous or solution samples. nih.govnih.gov The technique is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The shape and energy of the absorption edge (Ni K-edge is ~8333 eV) are sensitive to the oxidation state and coordination geometry of the nickel center. nih.govchinesechemsoc.org A pre-edge feature, corresponding to the formally forbidden 1s → 3d transition, gains intensity in non-centrosymmetric environments (like tetrahedral) compared to centrosymmetric ones (like ideal octahedral). rsc.org The edge energy itself can provide confirmation of the Ni(II) oxidation state. nih.gov

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations past the absorption edge contain information about the neighboring atoms. chinesechemsoc.org Fourier analysis of the EXAFS region allows for the determination of the type of coordinating atom (e.g., N, O, Cl), the number of neighbors, and the precise Ni-ligand bond distances. nih.govnih.gov

Table 5: Illustrative Ni K-edge XAS Data for Nickel(II) Complexes

| Parameter | Information Gained | Typical Value/Observation for Ni(II) | Reference |

|---|---|---|---|

| K-edge Energy | Oxidation State | ~8333 - 8338 eV | chinesechemsoc.orgrsc.org |

| Pre-edge Peak Intensity | Coordination Geometry | Low for octahedral, higher for tetrahedral | nih.govrsc.org |

| EXAFS Fit (Ni-N/O) | Bond Distance | ~1.9 - 2.1 Å | nih.govnih.gov |

| EXAFS Fit (Ni-S) | Bond Distance | ~2.2 Å | nih.gov |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

For a hypothetical trans-diaquabis(ligand)nickel(II) dichloride complex, where the ligand is an amido-containing species, diffraction would reveal a distorted octahedral geometry. nih.gov The nickel atom would be coordinated by nitrogen and/or oxygen atoms from the organic ligands in the equatorial plane and by other donors (like water or chloride) in the axial positions. The analysis yields precise measurements of Ni-N, Ni-O, and Ni-Cl bond lengths and the various cis and trans angles that define the coordination polyhedron. For example, in a related trans-octahedral Ni(II) complex, Ni-N bond lengths were found to be approximately 2.07-2.09 Å and Ni-O bond lengths were ~2.16 Å, with N-Ni-N angles around 82.5°. nih.gov This level of detail is essential for correlating structural features with the spectroscopic data and understanding the steric and electronic effects of the amide and chloride ligands.

Table 6: Representative Single-Crystal X-ray Diffraction Data for a trans-Octahedral Ni(II) Complex Data is based on a representative structure [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O.

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Distorted trans-Octahedral | nih.gov |

| Ni-N1 Bond Length (Å) | 2.092 (2) | nih.gov |

| Ni-N2 Bond Length (Å) | 2.070 (3) | nih.gov |

| Ni-O (aqua) Bond Length (Å) | 2.158 (2) | nih.gov |

| cis-N1-Ni-N2 Bond Angle (°) | 82.45 (9) | nih.gov |

| trans-N1-Ni-N1' Bond Angle (°) | 180.0 | nih.gov |

| cis-N1-Ni-O Bond Angle (°) | 91.79 (9) | nih.gov |

Determination of Nickel(II) Coordination Geometries

The d⁸ electron configuration of the Nickel(II) ion allows for several possible coordination geometries, with the specific arrangement being highly dependent on the steric and electronic properties of the surrounding ligands.

Octahedral Geometry : This is a very common coordination geometry for nickel(II) complexes. In the complex salt [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O, the central nickel atom exhibits a distorted trans-octahedral coordination. nih.gov It is bound by four nitrogen atoms from two bidentate 1,2-diamino-1-phenylpropane (B13505725) ligands in the equatorial plane and two oxygen atoms from water molecules in the axial positions. nih.gov Similarly, six-coordinate pseudo-octahedral geometries are observed in nickel(II) complexes with tripodal amine ligands containing two oxime donor arms. acs.org In another example, a nickel(II) complex with an acyclic pentadentate (N₅) mono Schiff base ligand and a water molecule also adopts a distorted octahedral geometry. mdpi.com For the aromatic macrocyclic triamide complex, [Ni(TPTA)Cl]·Cl·0.25H₂O, the nickel ion is six-coordinate in a distorted octahedral geometry, bound to four nitrogen atoms of the ring, one amide oxygen, and one chloride ion. rsc.org

Square-Planar Geometry : This geometry is often favored by Ni(II) with strong-field ligands. Nickel(II) complexes with N,N'-substituted pyridine-2,6-dicarboxamides have been shown to form square-planar structures. researchgate.net In a series of nickel(II) complexes with bis-chelate oxime-amide ligands, the divalent metal is coordinated by the ligand donor atoms in a square-planar arrangement. nih.gov The reaction of Ni(NO₃)₂·6H₂O with bis(dicyclohexylphosphino)methane (B161899) (dcpm) in ethanol (B145695) also yields a square-planar complex, Ni(dcpm)₂₂·2EtOH. researchgate.net

Trigonal Bipyramidal Geometry : While less common, this geometry can be adopted. Solid-state structures of some five-coordinate Ni(II) complexes reveal a distorted trigonal bipyramidal geometry. researchgate.net The bis-pyridine complex (AdFL)NiCl(py)₂ was found to have a trigonal bipyramidal structure. rsc.org

Tetrahedral Geometry : Nickel complexes with certain biss-amide ligands can create a tetragonal, or square-planar, structure. iosrjournals.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond parameters from X-ray crystallography data provides insight into the nature of the coordination environment.

In dinuclear nickel(II) chloride complexes bridged by chloride ions, the distance between the two nickel ions is a key parameter. In one such complex with a planar Ni₂(µ-Cl)₂ framework, the separation of the metal ions was found to be 2.9802 (5) Å. mdpi.com In another 'A-frame' complex, [Ni₂Cl₂(μ-dcpm)₂(μ-H)], the Ni-Ni bond distance was 2.904(3) Å, indicating a lack of significant metal-metal bonding. researchgate.net

The coordination polyhedron around the nickel(II) ion in a series of polymorphic complexes, [Ni(6-OHpic)₂(py)₂], is a distorted octahedron. acs.org The axial N-Ni-N bond angle between the two pyridine (B92270) ligands deviates slightly from the ideal 180°, with values of 173.8(4)°, 175.3(1)°, and 178.6(2)° for the different polymorphs. acs.org In the Ni(ppe-py)(H₂O)₂ complex, the C-N and Ni-N bond lengths are within normal ranges, and the small distortion from regular octahedral geometry is attributed to the constraints of ring formation. mdpi.com The Ni–N distances in the anionic Ni(II) complex [K(THF)₂][Ni{N(SiMe₃)₂}₃] average 1.931(2) Å. acs.org

| Complex | Parameter | Value | Reference |

| [Ni₂Cl₂(Hhp)(H₂O)₂]₂·2Hhp | Ni-Ni Distance | 2.9802 (5) Å | mdpi.com |

| [Ni₂Cl₂(μ-dcpm)₂(μ-H)] | Ni-Ni Distance | 2.904(3) Å | researchgate.net |

| [Ni(6-OHpic)₂(py)₂] (Polymorph 2) | N(axial)-Ni-N(axial) Angle | 173.8(4)° | acs.org |

| [Ni(6-OHpic)₂(py)₂] (Polymorph 3) | N(axial)-Ni-N(axial) Angle | 175.3(1)° | acs.org |

| [Ni(6-OHpic)₂(py)₂] (Polymorph 4) | N(axial)-Ni-N(axial) Angle | 178.6(2)° | acs.org |

| [K(THF)₂][Ni{N(SiMe₃)₂}₃] | Ni-N Distance (avg.) | 1.931(2) Å | acs.org |

Identification of Counter-Ion and Solvent Molecule Inclusion in Crystal Lattices

In the complex salt [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O, the asymmetric unit consists of half of the complex cation, one chloride anion as a counter-ion, and one non-coordinating water molecule. nih.gov The crystal structure of [bis(dl-alaninato)diaqua]nickel(II) dihydrate shows that each fragment of the complex contains two water molecules as hydrated water. researchgate.net The crystal packing in these structures is often stabilized by a network of hydrogen bonds, such as O—H⋯Cl and N—H⋯O interactions. nih.gov In the dinuclear complex [Ni₂Cl₄(Hhp)₅]·2MeCN, two acetonitrile (B52724) (MeCN) solvent molecules are found within the crystal lattice. mdpi.com Similarly, the recrystallization of one complex from pyridine led to the formation of a structure with a co-crystallized pyridine molecule. acs.org

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For the complex [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O, this analysis was performed to investigate the crystal packing. nih.gov The results revealed that the most significant contributions to the packing forces arise from H⋯H (56.4%), O⋯H/H⋯O (16.4%), and H⋯Cl (13.3%) interactions. nih.gov This quantitative data highlights the importance of van der Waals forces and hydrogen bonding in the formation of the supramolecular architecture. nih.gov

Polymorphism and Crystalline Packing Arrangements

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in the solid-state chemistry of coordination complexes. The recrystallization of [Ni(6-OHpic)₂(H₂O)₂] from a pyridine and acetone (B3395972) mixture resulted in three different polymorphs of [Ni(6-OHpic)₂(py)₂]. acs.org A stable monoclinic polymorph and two other forms, one of which was a "disappearing polymorph" that could not be reproduced, were identified. acs.org Density functional theory (DFT) calculations confirmed that the monoclinic polymorph is the most thermodynamically stable. acs.org In another study, a neutral planar Ni(II) complex, formed from the oxidation of a ligand spacer, was found to assemble into two different polymorphic structures where infinite, parallel metal ion columns are insulated by the ligands. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide crucial information about the electronic structure of the nickel(II) center, specifically the number of unpaired electrons.

Nickel(II) (d⁸) complexes are typically paramagnetic, possessing two unpaired electrons in either octahedral or tetrahedral geometries. lookchem.com For example, hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂, is a paramagnetic octahedral complex. lookchem.com

For mononuclear nickel(II) complexes with functionalized terpyridine derivatives, the room temperature χₘT values were found to be 1.19 and 1.17 cm³ mol⁻¹ K, which are characteristic of magnetically isolated S=1 spin systems. mdpi.com

In dinuclear complexes, magnetic coupling between the metal centers can occur. For the dinickel(II) complex Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O, the χₘT value at 300 K is 3.63 cm³ K mol⁻¹, which is significantly larger than the spin-only value for two non-interacting high-spin Ni(II) ions. nih.govfrontiersin.org As the temperature decreases, the χₘT value gradually drops, indicating antiferromagnetic coupling between the two nickel centers. nih.govfrontiersin.org The data was fitted to yield a magnetic coupling constant (J) of -27.4 cm⁻¹. nih.govfrontiersin.org

| Complex | Magnetic Property | Value / Observation | Reference |

| [Ni(NH₃)₆]Cl₂ | Magnetic Nature | Paramagnetic | lookchem.com |

| [Ni(terpy-derivative)₂]²⁺ (Complex 1) | χₘT at Room Temp. | 1.19 cm³ mol⁻¹ K | mdpi.com |

| [Ni(terpy-derivative)₂]²⁺ (Complex 2) | χₘT at Room Temp. | 1.17 cm³ mol⁻¹ K | mdpi.com |

| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | χₘT at 300 K | 3.63 cm³ K mol⁻¹ K | nih.govfrontiersin.org |

| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | Magnetic Coupling (J) | -27.4 cm⁻¹ (Antiferromagnetic) | nih.govfrontiersin.org |

Mechanistic Investigations of Catalytic Transformations Involving Nickel Ii Azanide/amide Complexes

Kinetic Studies of Nickel-Catalyzed Reactions

Kinetic analysis provides profound insights into reaction mechanisms, helping to identify rate-determining steps, active catalytic species, and the influence of various reaction components.

Determination of Reaction Orders and Rate Laws

The determination of reaction orders with respect to the catalyst, substrates, and other additives is fundamental to formulating a rate law that describes the reaction's kinetic behavior. In the context of nickel-catalyzed reactions involving amide C–N cleavage, kinetic studies have revealed diverse and often complex rate dependencies.

For instance, in a nickel-photoredox amide arylation, kinetic analysis showed no significant change in the reaction rate when the concentrations of the amide or the aryl bromide were varied. escholarship.org Similarly, the photocatalyst concentration did not appear to influence the reaction rate. escholarship.org In contrast, a study on the nickel(II)-catalyzed direct alcoholysis of 8-aminoquinoline (B160924) amides found that at the initial stage, the reaction rate had no significant dependency on the amide concentration, suggesting the Ni(II) catalyst was saturated with the amide substrate. clockss.org The reaction did, however, show a positive order with respect to the Ni(II) catalyst, although the order was less than unity, which can suggest catalyst aggregation or a more complex activation process. clockss.org

In a nickel-catalyzed transfer hydrocyanation reaction, a different kinetic profile was observed. The reaction showed an approximate first-order dependence on the concentrations of both the nickel catalyst and the cyanide donor. nih.gov Interestingly, an inverse first-order dependence on the concentration of the alkyne substrate was noted, indicating that the alkyne might be involved in an off-cycle equilibrium that sequesters the active catalyst. nih.gov

| Reaction Type | Reactant/Component | Observed Reaction Order | Reference |

|---|---|---|---|

| Photoredox Amide Arylation | Amide | ~0 | escholarship.org |

| Aryl Bromide | ~0 | escholarship.org | |

| Photocatalyst | ~0 | escholarship.org | |

| Alcoholysis of 8-Aminoquinoline Amides | Amide (initial) | 0 (saturation kinetics) | clockss.org |

| Ni(II) Catalyst | Positive, < 1 | clockss.org | |

| Transfer Hydrocyanation | Ni(0) Catalyst | ~1 | nih.gov |

| Cyanide Donor | 1 | nih.gov | |

| Alkyne | -1 | nih.gov |

These examples highlight that the rate laws for nickel-catalyzed amide transformations are highly dependent on the specific reaction, the nature of the substrates, and the catalytic system employed.

Identification of Catalyst Resting States and Active Species

Identifying the catalyst resting state—the most stable intermediate in the catalytic cycle—is key to understanding the rate-limiting step of a reaction. Spectroscopic and kinetic studies are instrumental in elucidating these species.

In the nickel-photoredox arylation of amides, a Ni(II) aryl amido complex was identified as the catalyst resting state. escholarship.org This was determined through stoichiometric experiments and kinetic data, which indicated that the generation of this intermediate occurs after the initial oxidative addition of the aryl bromide to a Ni(0) species. The rate-limiting step was then proposed to be the photochemical oxidation of this Ni(II) resting state to a Ni(III) species to enable C–N reductive elimination. escholarship.org

For the nickel-catalyzed transfer hydrocyanation of alkynes, kinetic and deuterium (B1214612) labeling experiments suggested that a [(BIBSI)Ni(alkyne)] species is the likely resting state. nih.gov This finding aligns with the observed inverse-order kinetics for the alkyne, as its coordination to the nickel center forms the predominant, relatively stable off-cycle species. nih.gov In a different system, the nickel-catalyzed alcoholysis of 8-aminoquinoline amides, kinetic experiments pointed towards an oligomeric form of the nickel(II) catalyst as the resting state. clockss.org It was also found that the 8-aminoquinoline product could coordinate to the catalyst, leading to deceleration of the reaction. clockss.org

Detailed Studies of C-N Bond Activation in Amides

The cleavage of the amide C–N bond is the pivotal step in these catalytic transformations. This process typically involves a sequence of oxidative addition and reductive elimination at the nickel center.

Oxidative Addition Mechanisms at Nickel Centers

The generally accepted mechanism for C–N bond activation in amides by nickel catalysis begins with the oxidative addition of the amide bond to a low-valent nickel(0) complex. nih.govsnnu.edu.cn This step involves the insertion of the nickel atom into the C(acyl)–N bond, forming a Ni(II) acyl amido intermediate. nih.gov For this to occur, the amide bond often needs to be "activated," for instance, by installing electron-withdrawing groups on the nitrogen atom, which weakens the C–N bond by disrupting nN → π*C=O resonance stabilization. researchgate.net

Computational studies have provided further insight into this elementary step. For the nickel-catalyzed esterification of amides, density functional theory (DFT) calculations suggested that oxidative addition is the rate-determining step, with a calculated barrier of 26.0 kcal/mol. nih.gov The reaction is thought to proceed via a three-centered transition state. nih.gov In some cases, the oxidative addition can be facilitated by the coordination of another functional group within the substrate to the nickel center. nih.gov

This step increases the oxidation state of nickel from 0 to +2 and forms two new bonds between nickel and the acyl and amido fragments of the original amide.

Reductive Elimination Pathways for Product Formation

Reductive elimination is the final, product-forming step in many cross-coupling reactions. It is the microscopic reverse of oxidative addition and involves the formation of a new covalent bond between two ligands on the metal center, accompanied by a reduction in the metal's oxidation state. rsc.org In the context of amide functionalization, this step typically involves the formation of a C–C or C–heteroatom bond from a Ni(II) or a higher-valent nickel intermediate.

For example, in the nickel-catalyzed esterification of amides, the proposed catalytic cycle involves ligand exchange on the Ni(II) acyl amido intermediate, followed by reductive elimination to form the ester product and regenerate the active Ni(0) catalyst. nih.gov

(Ln)Ni(II)(C(O)R)(OR'') → R-C(O)-OR'' + LnNi(0)

While reductive elimination from Ni(II) centers can be challenging due to the weak oxidizing ability of Ni(II), several pathways can facilitate this step. rsc.org These include direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination. rsc.org In some photoredox systems, the C–N bond is proposed to be formed from a Ni(III) intermediate, which undergoes reductive elimination more readily than its Ni(II) counterpart. chemrxiv.org Furthermore, visible light can sometimes provide the energy to drive an otherwise endergonic reductive elimination step from a Ni(II) complex. chemrxiv.org

Role of Ligand Environment in C-N Bond Cleavage Efficiency

The ligands coordinated to the nickel center play a crucial role in modulating its reactivity and, consequently, the efficiency of C–N bond cleavage. The electronic and steric properties of the ligands can influence every step of the catalytic cycle.

Electronic Effects: The electron density at the nickel center, which is tuned by the electron-donating or electron-withdrawing nature of the ligands, is critical. Electron-rich ligands increase the nucleophilicity of the Ni(0) center, which can facilitate the initial oxidative addition step. nih.gov Conversely, the electronics of the ligand can also affect the subsequent reductive elimination step.

Steric Effects: The steric bulk of ligands is a key factor in controlling the coordination number and geometry of the nickel complex, which in turn affects its reactivity. Bulky ligands can promote reductive elimination by destabilizing the higher-coordinate intermediates from which this step occurs. princeton.eduresearchgate.net For example, N-heterocyclic carbene (NHC) ligands, which are strong σ-donors and can be sterically demanding, have been shown to be highly effective in nickel-catalyzed C–N cleavage reactions. nih.gov Computational models correlating ligand steric parameters, such as cone angle and percent buried volume, with catalytic performance have shown that ligands with a large cone angle and low percent buried volume can lead to improved reactivity in certain nickel-catalyzed couplings. princeton.edu

| Ligand Property | Effect on Catalytic Step | General Outcome | Reference |

|---|---|---|---|

| Electronic: Electron-Donating | Facilitates oxidative addition of C–N bond to Ni(0) | Can increase overall reaction rate if oxidative addition is rate-limiting | nih.gov |

| Electronic: Electron-Withdrawing | May facilitate reductive elimination from electron-rich Ni(II) center | Can enhance product formation if reductive elimination is rate-limiting | nih.gov |

| Steric: Increased Bulk | Promotes reductive elimination by destabilizing intermediates | Can increase turnover frequency and prevent catalyst deactivation | princeton.eduresearchgate.net |

| Steric: Bite Angle (Bidentate Ligands) | Influences geometry and stability of intermediates | Affects rates of both oxidative addition and reductive elimination | acs.org |

Mechanistic Aspects of Amide Synthesis and Derivatization

Nickel(II) azanide (B107984) and related amide complexes are pivotal in the catalytic synthesis and transformation of amides. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Pathways for Amidation of Aldehydes and Amines

The nickel-catalyzed amidation of aldehydes with amines represents an efficient method for constructing C-N bonds. Mechanistic studies, including density functional theory (DFT) calculations, have shed light on the reaction pathways. One proposed mechanism involves the initial condensation of an aldehyde and an amine to form an imine intermediate. rsc.orgresearchgate.net A nickel catalyst, such as a reusable activated carbon-supported nickel (Ni/C) catalyst, then facilitates the dehydrogenation of this intermediate to form the final amide product. rsc.orgresearchgate.net This process is believed to efficiently activate both the carbonyl group of the aldehyde and the N–H bond of the amine. researchgate.net

Kinetic studies and isotope labeling experiments on the oxidative amidation of aryl aldehydes catalyzed by a nickel(II) pincer complex suggest a plausible Ni(I)–Ni(III) catalytic cycle. mdpi.combohrium.com In this pathway, the reaction proceeds through several key transition states and intermediates. The energy profile of such a catalytic pathway can be mapped to identify the rate-determining steps, which often involve hydrogen transfer and amide bond formation. rsc.org

Another innovative approach involves a fully catalytic direct amidation of aldehydes with nitroarenes using a dual nickel/photoredox system. organic-chemistry.org This method avoids external reductants or oxidants. Mechanistic investigations suggest that the nitroarene is first reduced to an aniline (B41778), which then couples with an acyl–nickel intermediate generated from the aldehyde. organic-chemistry.org Radical quenching experiments have confirmed the involvement of radical species in this process. organic-chemistry.org

Table 1: Key Mechanistic Steps in Nickel-Catalyzed Amidation of Aldehydes and Amines

| Step | Description | Catalytic System Example | Supporting Evidence |

| Imine Formation | Condensation of aldehyde and amine to form an imine intermediate. | Ni/C Heterogeneous Catalyst | DFT Calculations rsc.org |

| Dehydrogenation | The catalyst facilitates the removal of hydrogen from the imine or a related intermediate to form the amide. | Ni/C Heterogeneous Catalyst | Product Analysis rsc.orgresearchgate.net |

| Oxidative Addition | In some cycles, the aldehyde may add to a low-valent Ni center. | Nickel(II) Pincer Complex | Kinetic Studies mdpi.combohrium.com |

| Reductive Elimination | The final C-N bond is formed, releasing the amide product and regenerating the active catalyst. | Nickel(II) Pincer Complex | Isotope Labeling mdpi.combohrium.com |

| Photoredox Activation | Nitroarenes are reduced to anilines in a dual catalytic system. | NiBr₂·glyme / TBADT | Radical Quenching Experiments organic-chemistry.org |

Mechanism of Ester-Amide Interconversion

The interconversion between esters and amides is a challenging yet valuable transformation in organic synthesis. Nickel catalysis has emerged as a powerful tool for activating the typically inert amide C–N bond to facilitate conversion to esters. nih.govthieme.de DFT calculations support a catalytic cycle for this transformation that involves three key steps:

Oxidative Addition : A low-valent nickel complex, often supported by an N-heterocyclic carbene (NHC) ligand, undergoes oxidative addition into the amide C–N bond. This is typically the rate-determining step and results in the formation of an acylnickel(II) species. nih.gov

Ligand Exchange : The amine fragment is replaced by an alcohol nucleophile. This step may involve coordination of the alcohol, followed by deprotonation to form a nickel alkoxide complex. nih.gov

Reductive Elimination : The acyl and alkoxide ligands couple to form the new ester C–O bond, releasing the ester product and regenerating the active Ni(0) catalyst. nih.gov

Conversely, nickel catalysts can also facilitate the conversion of esters to amides. A notable example is the decarbonylative amination of aryl esters. kaust.edu.sanih.gov The proposed mechanism for this transformation also begins with the oxidative addition of a Ni(0) complex, but into the C(acyl)–O bond of the ester, forming an acylnickel(II) intermediate. kaust.edu.sa This is followed by decarbonylation (loss of CO), ligand exchange with an amine source, and subsequent reductive elimination to yield the final amine product. kaust.edu.sanih.govresearchgate.netkaust.edu.sa

Table 2: Comparison of Mechanistic Pathways for Ester-Amide Interconversion

| Transformation | Key Mechanistic Steps | Initial Ni-Catalyzed Step | Intermediate Species | Final Product |

| Amide to Ester | Oxidative Addition, Ligand Exchange, Reductive Elimination | Oxidative addition into amide C-N bond nih.gov | Acylnickel(II) complex nih.gov | Ester |

| Ester to Amine (Decarbonylative) | Oxidative Addition, Decarbonylation, Ligand Exchange, Reductive Elimination | Oxidative addition into ester C(acyl)-O bond kaust.edu.sa | Acylnickel(II) intermediate, followed by Aryl-imine nickel(II) intermediate kaust.edu.sa | Amine |

Elucidation of Oxidation State Changes in Catalytic Cycles (Ni(0)/Ni(II)/Ni(III))

The versatility of nickel in catalysis stems from its ability to readily access multiple oxidation states, most commonly Ni(0), Ni(I), Ni(II), and Ni(III). nih.govyoutube.com While many nickel-catalyzed cross-coupling reactions proceed through a classical Ni(0)/Ni(II) cycle, the involvement of odd-electron oxidation states like Ni(I) and Ni(III) is increasingly recognized as crucial for many transformations, including C-N bond formation. nih.govacs.org

The typical Ni(0)/Ni(II) cycle involves the oxidative addition of a substrate to a Ni(0) species to form a Ni(II) intermediate, followed by transmetalation (in cross-coupling reactions) or ligand exchange, and finally reductive elimination to form the product and regenerate the Ni(0) catalyst. nih.gov This pathway is central to the conversion of amides to esters. nih.gov

However, mechanistic studies have revealed catalytic cycles that involve Ni(I) and Ni(III) intermediates. acs.org For instance, a Ni(I)/Ni(III) pathway has been proposed for certain amidation reactions. mdpi.combohrium.com These cycles can be initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species or the oxidation of a Ni(0) complex. The involvement of single-electron transfer (SET) events is a hallmark of these pathways, often leading to radical intermediates. youtube.com High-valent Ni(III) and even Ni(IV) species have been proposed as key intermediates in the bond-forming reductive elimination step of various catalytic reactions. illinois.eduacs.org The specific ligands, reaction conditions, and substrates can significantly influence which catalytic cycle is operative. acs.org For example, in dual photoredox/nickel catalysis, a photocatalyst can be used to facilitate the interconversion between nickel oxidation states, such as reducing a Ni(II) complex to a Ni(I) species to turn over the catalytic cycle. nih.govyoutube.com

Spectroscopic Tracking of Intermediates in Catalytic Reactions

Directly observing and characterizing catalytic intermediates is essential for validating proposed mechanisms. Various spectroscopic techniques are employed to track these often transient species in nickel-catalyzed reactions. UV-visible spectroscopy has been used to monitor the progress of amidation reactions and provide evidence for the proposed mechanistic pathway. mdpi.combohrium.com By observing changes in the absorption spectra over time, researchers can gain insights into the formation and consumption of different nickel complexes within the catalytic cycle.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying catalyst resting states and other key intermediates. acs.org For example, in certain nickel-catalyzed polymerizations, NMR studies have successfully detected alkyl olefin complexes as the catalyst's resting state, providing a deeper mechanistic understanding. acs.org In the context of C-N bond formation, the characterization of well-defined NHC-Ni(0) precatalysts allows for a more controlled study of the catalytic cycle, where changes in the nickel complex can be monitored spectroscopically as the reaction progresses. acs.org The isolation and crystallographic characterization of organometallic Ni(II), Ni(III), and even Ni(IV) complexes, while challenging, provide definitive proof of their existence and allow for detailed studies of their reactivity, corroborating their proposed roles in catalytic cycles. illinois.eduacs.org

Catalytic Applications of Nickel Ii Azanide and Amide Complexes

Amide Functionalization and Synthetic Transformations

Nickel catalysis has enabled a variety of important transformations that utilize amides as versatile starting materials. These methods provide novel strategies for the synthesis of esters, amides, and other valuable compounds through the cleavage of the robust amide C–N bond.

Direct Alcoholysis of Amides

The direct conversion of amides to esters, a process known as alcoholysis, has been efficiently achieved using nickel catalysis. This transformation is particularly valuable as it provides a direct route to esters from readily available amides, bypassing the need for harsher traditional methods.

A notable example is the nickel-catalyzed alcoholysis of N-acylpyrrole-type tertiary amides. By employing a Ni(COD)₂/2,2′-bipyridine catalytic system, a wide range of aromatic and aliphatic amides can be converted to their corresponding esters under remarkably mild conditions (room temperature, 1 hour) with both primary and secondary alcohols. researchgate.net This method is efficient even on a gram scale and tolerates complex and sterically hindered substrates by adjusting the catalyst loading and reaction temperature. researchgate.net Importantly, the reaction proceeds with only a slight excess of the alcohol nucleophile (1.5 equivalents). researchgate.net The utility of this methodology has been demonstrated in the racemization-free alcoholysis of chiral amides. researchgate.net

The general nickel-catalyzed esterification of amides proceeds under mild conditions and avoids the use of a large excess of the alcohol nucleophile. nih.gov Density functional theory (DFT) calculations suggest a catalytic cycle involving a rate-determining oxidative addition of the amide C–N bond to the nickel(0) center, followed by ligand exchange with the alcohol and subsequent reductive elimination to afford the ester product. nih.gov

Selective amide bond cleavage can also be achieved. For instance, in a bis(amide) substrate, a tertiary benzamide (B126) can be selectively cleaved over a tertiary L-proline-derived alkyl amide. nih.gov Furthermore, an amide can be selectively converted to an ester in the presence of an existing ester functionality within the same molecule. nih.gov

Table 1: Nickel-Catalyzed Direct Alcoholysis of Amides

| Amide Substrate | Alcohol | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Benzoylpyrrole | Benzyl alcohol | 5 mol% Ni(COD)₂/bpy | Toluene, rt, 1 h | Benzyl benzoate | 95 |

| N-Lauroylpyrrole | Isopropanol | 5 mol% Ni(COD)₂/bpy | Toluene, rt, 1 h | Isopropyl laurate | 92 |

| N-(4-Methoxybenzoyl)pyrrole | Cyclohexanol (B46403) | 10 mol% Ni(COD)₂/bpy | Toluene, 50 °C, 18 h | Cyclohexyl 4-methoxybenzoate | 88 |

| N-Acetylindole | Methanol (B129727) | 10 mol% Ni(COD)₂/bpy | Toluene, 80 °C, 18 h | Methyl acetate | 75 |

Amidation of Aldehydes

Nickel catalysis, particularly in conjunction with photoredox catalysis, has enabled the direct amidation of aldehydes. A fully catalytic nickel-photoredox process allows for the direct amidation of aldehydes with nitroarenes without the need for external reductants or oxidants. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, utilizing a decatungstate photocatalyst (TBADT), a nickel(II) catalyst (NiBr₂·glyme), and a tridentate ligand under visible light irradiation. organic-chemistry.org

The reaction demonstrates broad substrate compatibility, with a variety of aromatic, heteroaromatic, and aliphatic aldehydes being successfully coupled with nitroarenes to form the corresponding amides in high yields (up to 98%). organic-chemistry.org The process tolerates a range of functional groups, including hydroxyl, alkene, and siloxy groups. organic-chemistry.org Nitroarenes bearing both electron-donating and electron-withdrawing substituents are also suitable coupling partners. organic-chemistry.org Mechanistic investigations suggest that the nitroarene is first reduced to an aniline (B41778), which then reacts with an acyl-nickel intermediate to form the amide through C–N bond formation. organic-chemistry.org

Table 2: Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes

| Aldehyde | Nitroarene | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Nitrobenzene | NiBr₂·glyme/L1/TBADT | Acetone (B3395972), Na₂CO₃, 390 nm light | N-Phenylbenzamide | 98 |

| 4-Methoxybenzaldehyde | 4-Chloronitrobenzene | NiBr₂·glyme/L1/TBADT | Acetone, Na₂CO₃, 390 nm light | N-(4-Chlorophenyl)-4-methoxybenzamide | 95 |

| Cinnamaldehyde | Nitrobenzene | NiBr₂·glyme/L1/TBADT | Acetone, Na₂CO₃, 390 nm light | N-Phenylcinnamamide | 85 |

| Hexanal | 3-Nitrotoluene | NiBr₂·glyme/L1/TBADT | Acetone, Na₂CO₃, 390 nm light | N-(m-Tolyl)hexanamide | 78 |

Ester Amidation

The conversion of esters to amides is a fundamental transformation in organic chemistry. Nickel catalysis provides an efficient and chemoselective method for this reaction, particularly from abundant methyl ester starting materials. researchgate.net A nickel/N-heterocyclic carbene (NHC) catalytic system enables the direct amidation of methyl esters in the absence of an external base. researchgate.net This method exhibits broad functional group tolerance for both the methyl ester (aryl and alkyl substituted) and the amine (primary and secondary aliphatic amines and aniline derivatives). researchgate.net

In a related transformation, a reductive transamidation of secondary amides with nitroarenes has been developed using a simple nickel salt and ligand system with zinc or manganese as the reductant. acs.orgepa.gov This method is applicable to both Boc-activated secondary alkyl and aryl amides and demonstrates high functional group compatibility. acs.org

Cross-Coupling and C-Heteroatom Coupling Reactions

Nickel-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The unique properties of nickel, such as its facile oxidative addition and multiple accessible oxidation states, make it a powerful catalyst for activating traditionally unreactive bonds, including the C–N bond of amides. bohrium.comnih.gov

Amide Arylation by Nickel Photoredox Catalysis

A mild and general method for the N-arylation of amides has been developed using a dual nickel-photoredox catalytic system. nih.govescholarship.orgresearchgate.net This strategy allows for the coupling of a wide range of amides, including primary amides, cyclic secondary amides, and those bearing epimerizable stereocenters, with various aryl halides. escholarship.org The reaction proceeds at moderate temperatures and under mildly basic conditions, making it suitable for late-stage functionalization of complex molecules such as commercial drugs and natural products. nih.govescholarship.org

The proposed mechanism involves the photoinduced oxidation of a Ni(II) aryl amido intermediate to a high-energy Ni(III) species. nih.govescholarship.org This oxidation facilitates the challenging C–N reductive elimination step, which is often a bottleneck in traditional cross-coupling reactions, to form the desired N-aryl amide product. nih.gov The catalytic cycle is then completed by the regeneration of the active nickel and photocatalyst species. escholarship.org This approach has been successfully applied to the arylation of amides with a diverse array of (hetero)aryl halides, including chlorides, bromides, and iodides, as well as phenol-derived electrophiles. researchgate.net

Table 3: Substrate Scope for Nickel-Photoredox-Catalyzed Amide N-Arylation

| Amide | Aryl Halide | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzamide | 4-Bromotoluene | NiCl₂·glyme/dtbbpy/Ir(ppy)₃ | Dioxane, K₃PO₄, Blue LEDs | N-(p-Tolyl)benzamide | 92 |

| Acetamide | 1-Iodonaphthalene | NiCl₂·glyme/dtbbpy/Ir(ppy)₃ | Dioxane, K₃PO₄, Blue LEDs | N-(Naphthalen-1-yl)acetamide | 85 |

| Pyrrolidin-2-one | 4-Chlorobenzonitrile | NiCl₂·glyme/dtbbpy/Ir(ppy)₃ | Dioxane, K₃PO₄, Blue LEDs | 1-(4-Cyanophenyl)pyrrolidin-2-one | 78 |

| Boc-L-Valinamide | Phenylacetylene | NiCl₂·glyme/dtbbpy/Ir(ppy)₃ | Dioxane, K₃PO₄, Blue LEDs | Boc-L-Val-N-Ph | 75 |

General Principles of Nickel-Catalyzed C-C and C-N Cross-Coupling

Nickel-catalyzed cross-coupling reactions of amides for C-C and C-N bond formation generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.govnih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the amide C–N bond to a low-valent nickel(0) species. acs.orgnih.gov This is often the rate-determining step and is facilitated by the use of N-activating groups (e.g., N-Boc) on the amide, which weaken the C–N bond. acs.orgnih.gov Theoretical studies have shown that the cleavage of the C(O)–N bond is kinetically more favorable than the cleavage of other N-substituent bonds. acs.org

Transmetalation: Following oxidative addition, the resulting acyl-nickel(II) intermediate undergoes transmetalation with an organometallic reagent (for C-C coupling) or a nitrogen nucleophile (for C-N coupling). acs.orgnih.gov In Suzuki-Miyaura couplings, this step involves the transfer of an organic group from an organoboron reagent to the nickel center. acs.orgnih.govnih.gov The presence of a base and water has been shown to be crucial for facilitating this step. acs.orgnih.gov

Reductive Elimination: The final step is the reductive elimination from the diorgano-nickel(II) intermediate, which forms the new C-C or C-N bond and regenerates the active nickel(0) catalyst. acs.orgnih.gov

Nickel catalysis offers distinct advantages over palladium-based systems, including its ability to activate stronger bonds and its propensity to participate in single-electron transfer (SET) pathways, which opens up alternative mechanistic manifolds involving Ni(I) and Ni(III) intermediates. nih.govsquarespace.com This unique reactivity allows for a broader range of cross-coupling transformations, including the alkylation of amides with organoboranes and organozinc reagents. bohrium.comacs.orgacs.orgnih.gov The choice of ligand is critical in these reactions, with N-heterocyclic carbenes (NHCs) often being highly effective. mdpi.com

Olefin Oligomerization

Nickel(II) complexes are pivotal in the catalytic oligomerization of olefins, a process of significant industrial importance for producing linear alpha-olefins, which are precursors to polymers, detergents, and lubricants. mdpi.comresearchgate.net The catalytic cycle for ethylene (B1197577) oligomerization at Ni(II) centers is generally described by the Cossee-Arlman mechanism. mdpi.comumn.edu This mechanism involves the coordination and insertion of ethylene molecules for chain propagation, followed by β-hydride elimination to release the α-olefin product, which constitutes the chain transfer step. mdpi.comresearchgate.net The balance between the rates of chain propagation (kP) and chain transfer (kT) determines the nature of the product: polymerization occurs when kP >> kT, dimerization when kP << kT, and oligomerization when kP ≈ kT. mdpi.com

The versatility of nickel catalysts allows for the oligomerization of not just α-olefins but also internal and branched olefins. digitellinc.com Mechanistic studies indicate that the process can proceed through chain-insertion and chain-walking, which results in oligomer products that are more linear and less branched compared to those from acid catalysis. digitellinc.com The structure of the oligomer can often be predicted by rules governing olefin insertion and chain-walking. digitellinc.com

Both homogeneous and heterogeneous nickel catalysts have been extensively studied for olefin oligomerization. researchgate.net The ligand environment around the nickel center plays a crucial role in determining the catalyst's activity and selectivity. For instance, nickel(II) complexes with imine-based ligands have been shown to be effective precatalysts for ethylene oligomerization. mdpi.com The steric bulk of substituents on these ligands can influence the molecular weight of the products by affecting the rate of β-elimination. mdpi.com

Table 1: Performance of Various Nickel(II) Complexes in Ethylene Oligomerization

| Catalyst System | Co-catalyst | Solvent | Activity (g/(mol·Ni·h)) | Selectivity | Reference |

| Nickel(II) complex with imine-linked COF | MAO | Cyclohexane | 1.98 × 10⁵ | High for C4/C6 | researchgate.net |

| Ni/PD-TPA COF | MAO | Toluene | 16.70 × 10⁵ | ~98.5% for Butene/Hexane | nih.gov |

| Ni@MAoPA-COF | MAO | Toluene | High | High for C4 oligomers | mdpi.com |

Oxidation and Hydroxylation Catalysis

Alkane Hydroxylation with Nickel(II) Complexes

The selective hydroxylation of inert C-H bonds in alkanes under mild conditions is a significant challenge in chemistry. shokubai.orgresearchgate.net While industrial processes often require harsh conditions, bio-inspired metal complexes offer a pathway to perform these transformations under milder settings. researchgate.netnorthwestern.edu Nickel(II) complexes have emerged as promising catalysts for alkane hydroxylation, attracting considerable attention in recent years. researchgate.netnorthwestern.edu

Efficient catalytic hydroxylation of alkanes, including methane, has been achieved using Nickel(II) complexes with m-chloroperbenzoic acid (m-CPBA) as the oxidant. shokubai.org Mechanistic investigations suggest the involvement of a high-valent nickel-oxyl radical intermediate as the active oxidant. shokubai.org This intermediate is proposed to form from the reaction of the Nickel(II) complex with m-CPBA and proceeds to hydroxylate the alkane via a hydrogen atom abstraction followed by an oxygen rebound mechanism. shokubai.org The cleavage of the C-H bond is often involved in the rate-limiting step of the reaction. shokubai.org

Table 2: Nickel(II)-Catalyzed Hydroxylation of Various Alkanes with m-CPBA

| Substrate | Catalyst | Product(s) | Turnover Number (TON) | Selectivity | Reference |